molecular formula C26H29FN4O3 B3414789 N-benzyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 946367-44-8

N-benzyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B3414789
CAS No.: 946367-44-8
M. Wt: 464.5 g/mol
InChI Key: IUOINIHRDWSLTA-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a 1,4-dihydropyridin-4-one core substituted with a benzylacetamide side chain and a 4-(4-fluorophenyl)piperazine moiety. Its design combines a rigid heterocyclic core (dihydropyridinone) with flexible substituents (piperazine and benzyl groups), which may influence its pharmacokinetic properties, such as solubility, bioavailability, and receptor-binding affinity .

Properties

IUPAC Name

N-benzyl-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O3/c1-34-25-18-31(19-26(33)28-16-20-5-3-2-4-6-20)23(15-24(25)32)17-29-11-13-30(14-12-29)22-9-7-21(27)8-10-22/h2-10,15,18H,11-14,16-17,19H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOINIHRDWSLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluorophenylpiperazine with benzyl chloride in the presence of a base such as potassium carbonate to form N-benzyl-4-(4-fluorophenyl)piperazine.

    Formation of the Pyridine Intermediate: The next step involves the reaction of the piperazine intermediate with 2-chloro-5-methoxy-4-oxo-1,4-dihydropyridine in the presence of a suitable solvent like dichloromethane and a base such as triethylamine.

    Final Coupling Reaction: The final step involves the coupling of the pyridine intermediate with acetamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-benzyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies related to receptor binding and signal transduction pathways.

    Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.

    Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, primarily in its fluorophenyl, piperazine, and heterocyclic core components. Below is a detailed comparison with three key analogs derived from the provided evidence:

N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide

  • Core Structure: Replaces the dihydropyridinone with a thiazolo[4,5-d]pyridazine ring.
  • Key Differences: The thiazolo-pyridazine core introduces a sulfur atom and an additional fused ring, increasing molecular rigidity compared to the dihydropyridinone system . The pyrrolidinyl substituent at the 2-position may enhance lipophilicity (predicted logP ~3.2 vs.
  • Pharmacological Implications: Thiazolo-pyridazine derivatives are often explored as kinase inhibitors, suggesting divergent therapeutic targets compared to the dihydropyridinone-based parent compound .

N-Benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]acetamide

  • Core Structure: Features a pyrazolo[3,4-d]pyrimidinone scaffold.
  • Key Differences: The pyrazolo-pyrimidinone core has a higher aromaticity index, which may reduce metabolic instability compared to the partially saturated dihydropyridinone . ~504 for the parent compound) and altering solubility.
  • Pharmacological Implications: Pyrazolo-pyrimidinones are commonly associated with adenosine receptor antagonism, indicating possible applications in cardiovascular or inflammatory diseases .

N-(4-Fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Core Structure : Utilizes a 1,2,4-triazole ring with a sulfanyl linker.
  • Key Differences :
    • The triazole ring introduces two additional nitrogen atoms, increasing hydrogen-bonding capacity (H-bond acceptors: 8 vs. 6 in the parent compound).
    • The 3-methylphenyl substituent enhances steric bulk, which may reduce binding to flat active sites (e.g., enzyme catalytic pockets) .
  • Pharmacological Implications : Triazole derivatives are frequently investigated as antimicrobial or antifungal agents, diverging from the neurological focus suggested for the parent compound .

Data Table: Structural and Physicochemical Comparison

Property Parent Compound Thiazolo-Pyridazine Analog Pyrazolo-Pyrimidinone Analog Triazole Analog
Molecular Weight 504.54 509.58 437.45 440.51
H-Bond Acceptors 6 7 6 8
H-Bond Donors 2 1 2 1
Predicted logP 2.8 3.2 2.5 3.5
Core Heterocycle Dihydropyridinone Thiazolo-pyridazine Pyrazolo-pyrimidinone 1,2,4-Triazole
Key Substituent 4-Fluorophenylpiperazine Pyrrolidinyl 4-Fluorophenyl 3-Methylphenyl

Research Findings and Implications

  • Structural Flexibility vs. Rigidity: The parent compound’s dihydropyridinone core offers a balance between rigidity (for target specificity) and flexibility (for conformational adaptation), whereas analogs like the thiazolo-pyridazine derivative prioritize rigidity for enhanced receptor binding .
  • Piperazine Role : The 4-(4-fluorophenyl)piperazine moiety in the parent compound may confer selective affinity for serotonin or dopamine receptors, a feature absent in analogs lacking this group .
  • Metabolic Stability: The pyrazolo-pyrimidinone analog’s higher aromaticity suggests improved resistance to hepatic oxidation compared to the parent compound’s dihydropyridinone core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

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